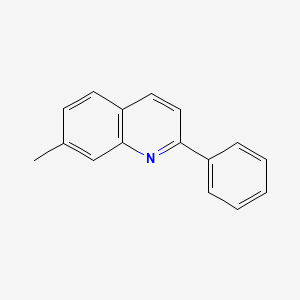

7-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYQBWLLLVCZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301990 | |

| Record name | 7-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-39-4 | |

| Record name | 27356-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 7 Methyl 2 Phenylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed molecular map can be constructed.

Advanced Two-Dimensional NMR Spectroscopy (e.g., NOESY, COSY, HSQC, DEPT-135)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules with overlapping resonances.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). For 7-Methyl-2-phenylquinoline, COSY would reveal the connectivity between adjacent protons on both the quinoline (B57606) and phenyl rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps distinguish between different types of carbon atoms. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum. This would be useful in confirming the methyl, methine, and quaternary carbons in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate components of a mixture and to identify them based on their mass spectra. For a pure sample of this compound, GC-MS would show a single chromatographic peak. The associated mass spectrum would display the molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, providing structural information. In the analysis of a mixture containing 7-methylquinoline (B44030) and 5-methylquinoline (B1294701), GC-MS was effectively used to separate and identify the two isomers based on their distinct retention times and mass spectra. researchgate.net

Other Ionization Techniques (e.g., MALDI-TOF-MS, EI-MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common techniques that offer complementary information.

Electron Ionization-Mass Spectrometry (EI-MS) EI-MS is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process not only generates a molecular ion (M•+) but also causes extensive fragmentation, providing a unique fingerprint that can be used for structural elucidation. libretexts.org For aromatic compounds like this compound, the rigid ring system lends considerable stability to the molecular ion.

The mass spectrum of the parent compound, 2-phenylquinoline (B181262), shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 205, which is also the base peak, indicating its high stability. nist.gov For this compound, the molecular ion peak is expected at m/z 220, corresponding to the addition of a methyl group (CH₃, 15 Da) to the 2-phenylquinoline core. Fragmentation would likely involve the loss of a hydrogen radical ([M-H]⁺) or a methyl radical ([M-CH₃]⁺), although the molecular ion peak is anticipated to be the most abundant due to the stability of the extended aromatic system. libretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) MALDI-TOF-MS is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. nih.gov The analyte is co-crystallized with a matrix compound which absorbs the laser energy, leading to gentle desorption and ionization of the analyte, typically through protonation ([M+H]⁺). While specific MALDI-MS studies on this compound are not widely documented, the technique is well-suited for confirming the molecular weight of the compound and its derivatives with high accuracy. acs.org The resulting spectrum would be dominated by the pseudomolecular ion, providing a clear confirmation of the compound's identity and purity. nih.gov

| Technique | Ionization Type | Expected Primary Ion (this compound) | Key Information Provided |

| EI-MS | Hard | M•+ (m/z 220) | Molecular weight, structural fragmentation pattern |

| MALDI-TOF-MS | Soft | [M+H]⁺ (m/z 221) | High-accuracy molecular weight confirmation, minimal fragmentation |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, etc.). The IR spectrum of 2-phenylquinoline provides a basis for identifying the characteristic bands in its methylated derivative. nist.gov For this compound, the spectrum is characterized by several key regions. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline and phenyl rings are observed in the 1600-1450 cm⁻¹ region. The addition of the methyl group at the C7 position introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The region between 900 and 650 cm⁻¹ contains bands related to out-of-plane C-H bending, which are diagnostic of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline, Phenyl Rings |

| Aliphatic C-H Stretch | 2980 - 2870 | Methyl Group |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Quinoline, Phenyl Rings |

| C-H Bending | 1465 - 1375 | Methyl Group |

| C-H Out-of-Plane Bending | 900 - 675 | Aromatic Rings |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com Vibrations that involve a change in polarizability, such as the symmetric stretching of non-polar bonds, tend to be strong in Raman spectra. For this compound, the aromatic ring stretching modes (C=C and C=N) are expected to produce intense Raman signals, as the polarizability of the extensive π-electron system is significantly altered during these vibrations. nih.gov The FT-Raman spectrum of the parent 2-phenylquinoline shows strong bands in the 1600-1300 cm⁻¹ region corresponding to these ring modes. nih.gov Raman spectroscopy can provide clear, well-resolved peaks for the skeletal vibrations of the fused ring system, often with less interference from water compared to FT-IR, making it a powerful tool for structural analysis in various sample environments. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are fundamental to understanding its color, photochemistry, and fluorescence properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The spectrum of this compound is dominated by intense absorption bands characteristic of the extended π-conjugated system of the 2-phenylquinoline scaffold. Studies on related ferrocenyl-quinoline derivatives show that the quinoline moiety exhibits characteristic E, K, and B bands. The introduction of substituents can cause a bathochromic (red) shift in these bands. For 4-ferrocenyl-7-methyl-2-phenylquinoline, absorption peaks attributed to the quinoline moiety are observed in the 256–287 nm and 310–321 nm ranges. These represent significant shifts compared to the parent quinoline, highlighting the influence of conjugation and substitution on the electronic structure. nist.gov Similar absorption features are expected for this compound.

| Absorption Band | Typical Wavelength Range (nm) | Electronic Transition |

| K-Band | ~260 - 290 | π → π |

| B-Band | ~310 - 330 | π → π |

Molecules with rigid, planar, and extended conjugated π-systems, such as this compound, often exhibit fluorescence. Upon absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. This emitted light, known as fluorescence or photoluminescence, is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The photoluminescent properties of quinoline derivatives are highly dependent on their substituents and the surrounding solvent environment. nih.govprolekare.cz The emission spectra can be influenced by intramolecular charge transfer (ICT) states, which can lead to solvatochromism, where the emission wavelength changes with solvent polarity. nih.gov Characterization of a fluorescent compound like this compound involves measuring its excitation and emission spectra, determining the Stokes shift, and calculating the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. prolekare.cz The inherent fluorescence of the phenylquinoline core makes it a valuable scaffold for developing fluorescent probes and materials. osti.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the solid-state structure of crystalline compounds. By analyzing the pattern of scattered X-rays that have passed through a sample, researchers can deduce the arrangement of atoms, measure bond lengths and angles, and understand the supramolecular architecture.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. This technique requires a high-quality single crystal, which is irradiated with a focused X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined with high precision.

Detailed crystallographic data obtained from SC-XRD studies of 2-phenylquinoline derivatives are summarized in the interactive table below, showcasing the precision of this technique.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate nih.gov | C₁₉H₁₇NO₂ | Triclinic | P-1 | 9.0282 | 9.362 | 10.7258 | 69.765 | 66.733 | 70.605 | 761.08 | 2 |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate nih.gov | C₁₈H₁₄ClNO₂ | Monoclinic | P2₁/c | 10.828 | 7.535 | 18.829 | 90 | 94.369 | 90 | 1531.8 | 4 |

| 7-methoxy-2-phenylquinoline-3-carbaldehyde nih.gov | C₁₇H₁₃NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a fingerprint for the crystalline phase, making PXRD an essential tool for phase identification, purity assessment, and the determination of unit-cell parameters.

In the context of this compound and its derivatives, PXRD is crucial for routine characterization of synthesized bulk materials. For example, a study on 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, a complex quinoline derivative, utilized PXRD to determine its crystal system and unit cell parameters. The analysis showed the compound crystallizes in a monoclinic system with the space group P2(1)/n and refined unit-cell parameters of a = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, and β = 93.96(2)°. researchgate.net This data is vital for quality control and for comparing with the pattern calculated from single-crystal data to ensure the bulk material is representative of the single crystal structure.

The table below presents powder diffraction data for a representative quinoline derivative.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline researchgate.net | Monoclinic | P2(1)/n | 20.795 | 7.484 | 10.787 | 93.96 | 1674.8 |

The packing of molecules in a crystal is directed by a network of intermolecular interactions. For aromatic compounds like this compound, non-covalent interactions such as hydrogen bonds and π–π stacking are paramount. X-ray diffraction provides the precise atomic coordinates needed to analyze these interactions in detail.

π–π stacking interactions are particularly significant in the crystal engineering of aromatic and heteroaromatic compounds. acs.orgresearchgate.net These interactions occur between the electron-rich π-systems of aromatic rings and play a crucial role in the stabilization of the crystal structure. The analysis of the crystal structure of 7-methoxy-2-phenylquinoline-3-carbaldehyde revealed that molecules are linked into chains via C—H⋯O hydrogen bonds, and these chains are further connected through π–π interactions involving inversion-related quinoline rings, with a shortest centroid–centroid distance of 3.6596 (17) Å. nih.gov

In the crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate, π–π contacts between the rings of the quinoline system are also observed to stabilize the structure, with a centroid-to-centroid distance of 3.812 (1) Å. nih.gov The study of these weak interactions is critical for understanding the physical properties of the materials and for designing new solids with desired functionalities.

Computational and Theoretical Studies on 7 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular geometry, and various physicochemical properties of organic molecules. rsc.org DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying complex systems like quinoline (B57606) derivatives. scirp.orgnih.gov These theoretical studies provide valuable insights that complement experimental findings.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the molecule's energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum on the potential energy surface is found. mdpi.com For 7-Methyl-2-phenylquinoline, calculations are typically performed using basis sets such as 6-311++G(d,p) or 6-31+G(d,p) with the B3LYP functional. scirp.orgdergipark.org.tr

The optimization of this compound reveals a structure where the quinoline ring system is largely planar. However, due to steric hindrance between the hydrogen atoms on the adjacent rings, the phenyl group at position 2 is twisted out of the plane of the quinoline ring. mdpi.com The dihedral angle between the mean planes of the quinoline and phenyl rings is a key parameter determined from these calculations. mdpi.com The methyl group at position 7 lies within the plane of the quinoline ring. The optimized structure is confirmed to be a true energy minimum by ensuring that all calculated vibrational frequencies are positive (real). nih.gov

Below is a table of selected optimized geometrical parameters, which are expected to be in good agreement with experimental data for similar quinoline structures. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C1' | 1.485 | N1-C2-C3 | 121.5 |

| C7-C(Methyl) | 1.510 | C2-C3-C4 | 120.8 |

| N1-C2 | 1.315 | C6-C7-C8 | 120.1 |

| C7-C8 | 1.410 | C2-C1'-C2' | 120.3 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. rsc.org

For this compound, the HOMO is typically distributed over the electron-rich quinoline ring system, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often localized on the phenyl ring and the C=N bond area of the quinoline, marking the likely sites for nucleophilic attack. scirp.orgdergipark.org.tr The presence of the methyl group (an electron-donating group) can raise the HOMO energy level, potentially making the molecule more reactive towards electrophiles compared to unsubstituted 2-phenylquinoline (B181262).

The calculated energies of these orbitals provide quantitative measures of the molecule's electronic character.

| Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -6.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.85 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.40 |

Note: Values are representative and based on DFT/B3LYP calculations for similar quinoline derivatives. dergipark.org.tr

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman data to validate the computational model and aid in the assignment of vibrational modes to specific molecular motions. researchgate.netnih.gov

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to improve agreement with experimental data. nih.gov The analysis involves identifying characteristic vibrations, such as C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the quinoline ring, and the phenyl ring modes.

| Vibrational Mode Assignment | Calculated Scaled Frequency (cm-1) |

|---|---|

| Aromatic C-H stretching | 3050 - 3100 |

| Methyl C-H stretching | 2920 - 2980 |

| C=N stretching | 1610 |

| Aromatic C=C stretching | 1450 - 1580 |

| In-plane C-H bending | 1000 - 1300 |

| Out-of-plane C-H bending | 750 - 900 |

Note: Frequencies are typical values for methyl-substituted quinolines. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the quinoline ring, attributed to its lone pair of electrons. This confirms the nitrogen atom as the primary site for protonation and interaction with electrophiles. dergi-fytronix.com Positive potentials (blue) are generally found around the hydrogen atoms. The aromatic rings exhibit a greenish-yellow color, indicating their relatively neutral but electron-rich π-systems. researchgate.net The MEP analysis thus provides a clear, qualitative picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with classical Lewis structures. wikipedia.orgusc.edu A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). dergi-fytronix.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(C3-C4) | 22.5 |

| π(C8-C9) | π(C5-C6) | 19.8 |

| π(C2'-C3') | π(C4'-C5') | 20.1 |

| LP(1) N1 | π(C2-C3) | 45.3 |

| σ(Cmethyl-H) | π*(C6-C7) | 5.1 |

Note: E(2) values are representative for the types of interactions found in similar aromatic systems. nih.govdergi-fytronix.com

Chemical reactions are typically carried out in a solvent, which can significantly influence the properties and reactivity of molecules. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. jlu.edu.cnmdpi.com These calculations can predict how properties like molecular geometry, dipole moment, and electronic structure (HOMO-LUMO energies) of this compound change from the gas phase to a solution phase.

| Property | Gas Phase | Ethanol (B145695) (ε=24.55) |

|---|---|---|

| Dipole Moment (Debye) | 1.9 | 2.5 |

| HOMO Energy (eV) | -6.25 | -6.15 |

| LUMO Energy (eV) | -1.85 | -1.90 |

| Energy Gap (ΔE) (eV) | 4.40 | 4.25 |

Note: Values illustrate typical trends when moving from gas phase to a polar solvent. eurjchem.com

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. brieflands.com It is widely employed for predicting electronic absorption spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the probability of a particular electronic transition. growingscience.comrsc.org

TD-DFT calculations are instrumental in understanding the nature of electronic transitions and predicting the absorption spectra of molecules like this compound. By solving the time-dependent Kohn-Sham equations, one can obtain information about the excited states, including their energies, symmetries, and the contributions of various orbital transitions. growingscience.com These calculations can help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* or n → π* transitions. nih.gov

For instance, in a theoretical study on a related quinoline derivative, 2-Chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze its electronic vertical transition excitations. dergipark.org.tr The calculations revealed the energies and oscillator strengths of the lowest singlet excited states, identifying the dominant transitions contributing to the absorption spectrum. dergipark.org.tr The energy corresponding to the HOMO-LUMO transition was found to be a significant contributor to the electronic excitation. dergipark.org.tr

Below is a representative data table illustrating the kind of information that can be obtained from TD-DFT calculations for a molecule like this compound, based on findings for similar compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.50 | 354 | 0.15 | HOMO -> LUMO |

| S2 | 3.75 | 330 | 0.28 | HOMO-1 -> LUMO |

| S3 | 4.10 | 302 | 0.05 | HOMO -> LUMO+1 |

| S4 | 4.30 | 288 | 0.45 | HOMO-2 -> LUMO |

This table is illustrative and provides hypothetical data for this compound based on typical results for similar quinoline derivatives.

The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the charge redistribution upon photoexcitation.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens through which to view and understand the intricate steps of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This allows for the detailed elucidation of reaction mechanisms, providing insights into the feasibility and kinetics of different reaction pathways.

The synthesis of quinoline derivatives often involves multi-step reactions, and computational methods can be employed to explore the energetics of each step. For example, the Skraup synthesis, a common method for preparing quinolines, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. brieflands.com A computational study of such a reaction would involve calculating the energies of the proposed intermediates and transition states to determine the most likely reaction pathway.

Key aspects that can be investigated include:

Activation Energies: The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate a more favorable reaction pathway.

Transition State Geometries: The structure of the transition state provides information about the bond-making and bond-breaking processes.

Below is an example of a data table that could be generated from a computational study of a reaction step in the synthesis of this compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting Materials |

| Transition State 1 (TS1) | +25.0 | First Energy Barrier |

| Intermediate 1 | -5.0 | First Stable Intermediate |

| Transition State 2 (TS2) | +15.0 | Second Energy Barrier |

| Products | -20.0 | Final Products |

This table presents hypothetical relative energy values for a reaction pathway leading to a quinoline derivative, illustrating the type of data obtained from computational reaction mechanism studies.

By comparing the energy profiles of different possible mechanisms, computational chemists can predict the most probable route for the formation of this compound.

Structure-Property Relationship Theoretical Investigations

Theoretical investigations into structure-property relationships aim to understand how the molecular structure of a compound influences its physical, chemical, and biological properties. For this compound, such studies can provide valuable insights into its potential applications. A common computational approach for this is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govresearchgate.net

QSAR models attempt to correlate the biological activity or a specific property of a series of compounds with their molecular descriptors. nih.gov These descriptors can be calculated using computational chemistry and can be of various types:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges.

Steric Descriptors: Related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's affinity for fatty versus aqueous environments.

For instance, a 3D-QSAR study on a series of tetrahydroquinoline derivatives as anticancer agents was conducted to understand the structural requirements for their biological activity. mdpi.com The study generated models that could predict the inhibitory activity of new compounds based on their steric and electrostatic fields. mdpi.com

The following table showcases typical molecular descriptors that would be calculated for this compound in a structure-property relationship study.

| Descriptor | Calculated Value | Property Correlation |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Electron-donating ability |

| LUMO Energy (eV) | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.7 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.1 | Polarity and intermolecular interactions |

| Molecular Surface Area (Ų) | 250 | Solubility and bioavailability |

This table contains hypothetical calculated values for molecular descriptors of this compound, illustrating their relevance in structure-property relationship studies.

By analyzing these and other descriptors for a series of related quinoline derivatives, researchers can build predictive models that guide the design of new molecules with enhanced properties, whether for materials science, medicinal chemistry, or other applications.

Reactivity and Derivatization Strategies for 7 Methyl 2 Phenylquinoline Scaffold

Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most efficient and atom-economical strategies in modern organic synthesis. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. For the quinoline (B57606) core, transition-metal catalysis has been a particularly powerful tool for achieving selective C-H activation and subsequent bond formation. rsc.org

Regioselective C-2 Arylation and Alkenylation

The C-2 position of the quinoline ring is a primary target for functionalization due to its electronic properties. Direct C-H arylation and alkenylation at this position provide a straightforward route to novel derivatives.

C-2 Arylation: Palladium-catalyzed reactions are commonly employed for the regioselective C-2 arylation of quinolines. rsc.org Often, this transformation is facilitated by converting the quinoline to its N-oxide derivative. The N-oxide group acts as a directing group, enhancing the reactivity and selectivity of the C-H activation at the C-2 position. chemrxiv.org For instance, the palladium-catalyzed coupling of quinoline N-oxides with aryl bromides in the presence of a phosphine (B1218219) ligand and a silver salt can yield C-2 arylated products. chemrxiv.org Metal-free conditions have also been developed, utilizing aryldiazonium salts or anilines (via in situ diazotization) to achieve highly regioselective C-2 arylation of quinoline N-oxides. zendy.io

C-2 Alkenylation: Similar to arylation, the C-2 position of quinoline N-oxides can be selectively alkenylated. Palladium-catalyzed methods have been successfully applied for the coupling of quinoline N-oxide with partners like allyl acetates. nih.gov The mechanism often involves the formation of an allylpalladium complex followed by C-2 C-H activation and reductive elimination. nih.gov

| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Feature |

| C-2 Arylation | Palladium (Pd) | Aryl Halides | N-oxide directing group enhances regioselectivity chemrxiv.org |

| C-2 Arylation | Metal-Free | Aryldiazonium Salts | Avoids metal catalysts and proceeds under ambient conditions zendy.io |

| C-2 Alkenylation | Palladium (Pd) | Allyl Acetates | Can involve isomerization to form a more conjugated product nih.gov |

Ligand-Promoted Deprotonation in C-H Activation

The mechanism for C-H activation typically begins with the coordination of the metal catalyst to the quinoline nitrogen. nih.gov This is followed by the C-H activation step itself, which involves the cleavage of a C-H bond and the formation of a metal-carbon bond. This step can proceed through various pathways, one of which is a concerted metalation-deprotonation (CMD) mechanism. nih.gov In the CMD pathway, a ligand associated with the metal center acts as an internal base, abstracting the proton from the C-H bond as the metal coordinates to the carbon. For example, acetate (B1210297) or pivalate (B1233124) anions have been shown to act as the base in the deprotonation step of palladium-catalyzed arylations. mdpi.comchemrxiv.org The choice of ligand can be critical; for example, pyridine-based ligands have been shown to promote cascade C-H activation reactions, enabling the rapid construction of complex molecules from simple starting materials. nih.gov

Direct Alkylation of Quinolines

The introduction of alkyl groups onto the quinoline scaffold is another important derivatization strategy. Direct alkylation via C-H activation offers an efficient alternative to classical methods that require pre-functionalized substrates. Rhodium-based catalytic systems have been used for the alkylation of quinolines with alkenes. nih.gov

While direct alkylation of the quinoline core at the C-H bond is a sophisticated method, a more traditional approach involves the generation of an enolate or a similar nucleophile on a substituent, which then reacts with an alkyl halide. libretexts.org For the 7-Methyl-2-phenylquinoline scaffold, the methyl group at the C-7 position could potentially be functionalized. Deprotonation of the methyl group using a strong base would generate a carbanion that could subsequently be alkylated with an appropriate electrophile. However, transition metal-catalyzed methods are generally preferred for direct functionalization of the quinoline ring itself. researchgate.net The alkylation of 2-methylcyclohexanone, for example, demonstrates that alkylation tends to occur at the less sterically hindered position. libretexts.org

Functional Group Transformations and Derivatization

Beyond C-H functionalization, the this compound scaffold can be elaborated through transformations of existing functional groups or by building new functionalities onto the core structure.

Synthesis of Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids, particularly those with a phenyl group at the C-2 position (cinchophen analogues), are a well-known class of compounds. nih.gov The Pfitzinger reaction and the Doebner reaction are classical methods for constructing this scaffold. nih.govfrontiersin.org

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group (like a substituted acetophenone) in the presence of a base to yield a substituted quinoline-4-carboxylic acid. frontiersin.org

Doebner Reaction: This method involves the reaction of an aniline (B41778), an aldehyde (e.g., benzaldehyde), and pyruvic acid. nih.gov

A general synthetic route to produce 2-phenylquinoline-4-carboxylic acid derivatives starts with the reaction of isatin and a substituted acetophenone (B1666503) in a potassium hydroxide (B78521) solution. frontiersin.org The resulting carboxylic acid can then be further derivatized, for example, by converting it to an acyl chloride, which can then react with various amines to form amides. nih.gov

| Reaction Name | Starting Materials | Product |

| Pfitzinger Reaction | Isatin, Substituted Acetophenone, Base | 2-Arylquinoline-4-carboxylic acid frontiersin.org |

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid nih.gov |

Preparation of Sulfonamide Derivatives

Sulfonamides are an important functional group in medicinal chemistry. Quinoline sulfonamides can be prepared by reacting a quinoline sulfonyl chloride with a suitable amine. For example, 8-quinolinesulfonyl chloride can be treated with primary or secondary amines, such as propargylamine, in the presence of a base like triethylamine (B128534) to yield the corresponding sulfonamide. mdpi.com These sulfonamides can then serve as precursors for more complex molecules through further reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an alkyne functionality is present. mdpi.com The synthesis of sulfonamide derivatives of tetrahydroquinazolines has also been reported, showcasing the versatility of this functional group in heterocyclic chemistry. researchgate.net

A typical procedure involves cooling a solution of the amine and a base (e.g., triethylamine) and then adding the quinoline sulfonyl chloride portion-wise. mdpi.com The reaction mixture is then stirred at room temperature to completion. mdpi.com

Formation of N-Oxide Derivatives

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is significant as the N-oxide functionality can act as a directing group in subsequent C-H functionalization reactions, particularly at the C8 position. rsc.org The introduction of the N-oxide alters the electronic properties of the quinoline ring, facilitating reactions that are otherwise difficult to achieve.

For instance, the reaction of quinoline N-oxides with strained ring systems like cyclopropenones, catalyzed by rhodium(III), leads to a cascade C-H/C-C functionalization and annulation. rsc.org This process results in the formation of functionalized 2-quinolones, which are important structural motifs in biologically active compounds. rsc.org The N-oxide group is crucial for directing the initial C-H activation step.

Table 1: Rh(III)-Catalyzed Annulation of Quinoline N-Oxide

| Entry | Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|

Oximation Reactions

Oximation involves the reaction of a carbonyl group, typically an aldehyde or ketone, with hydroxylamine (B1172632) to form an oxime. While direct oximation of this compound is not standard, derivatives bearing a formyl group, such as 2-chloro-3-formyl-quinolines, can undergo this reaction to produce various quinoline oximes. researchgate.net These reactions are often carried out in aqueous ethanol (B145695) using a non-toxic and readily available basic organocatalyst like hexamine. researchgate.net

The synthesis of quinoline oximes is of interest due to their potential biological applications and their role as precursors for other nitrogen-containing heterocycles. researchgate.net The oxime functionality can be further modified, highlighting the synthetic utility of this reaction.

Table 2: Synthesis of Quinoline Oximes

| Starting Material | Reagent | Catalyst | Product |

|---|

Hydrazino Derivatives and Subsequent Cyclizations

The introduction of a hydrazine (B178648) or hydrazone moiety onto the quinoline scaffold opens pathways for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For example, quinoline-based hydrazone derivatives can be synthesized through the condensation of a quinoline-2-carbaldehyde with a hydrazine derivative, such as 2-hydrazinopyridine. mdpi.com

These hydrazones can then undergo cyclization to form more complex polycyclic structures. Research has shown that the cyclization of arylhydrazones can lead to the formation of pyrazole (B372694) rings fused to other heterocyclic systems. rsc.org While specific examples for this compound are not detailed in the provided results, the general principle of hydrazone formation and subsequent cyclization is a well-established strategy for building complex nitrogen-containing molecules. researchgate.netchempap.org For instance, coupling diazonium salts with carbamate (B1207046) derivatives of quinoline can yield arylazo compounds which are precursors for triazino[5,6-b]quinoline derivatives. researchgate.net

Table 3: Synthesis of a Quinoline-Based Hydrazone

| Reactant 1 | Reactant 2 | Solvent | Yield (%) |

|---|

Annulation and Ring Expansion Reactions

Annulation and ring expansion reactions are powerful tools for constructing complex polycyclic aromatic systems from simpler heterocyclic precursors. These strategies allow for the fusion of additional rings onto the this compound framework, significantly increasing molecular complexity.

Oxidative Annulation Strategies

Oxidative annulation has emerged as a highly effective method for quinoline synthesis and functionalization, often leveraging transition-metal-catalyzed C-H bond activation. mdpi.com These strategies allow for the construction of new rings onto the quinoline scaffold in an efficient and atom-economical manner. mdpi.commdpi.com For example, rhodium-catalyzed C-H activation can be used for the synthesis of quinoline carboxylates, while copper-catalyzed reactions can yield functionalized quinolines from readily available starting materials. mdpi.com

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines represents another route to quinoline derivatives. mdpi.com Furthermore, copper-catalyzed oxidative C-H annulation of quinolines with reagents like 1,2-dichloroethane (B1671644) can lead to the formation of benzoquinolizinium salts. acs.org These methods highlight the versatility of oxidative annulation in modifying the quinoline core. mdpi.com

Table 4: Examples of Oxidative Annulation for Quinoline Synthesis

| Catalyst System | Reactants | Product Type |

|---|---|---|

| Rhodium | Enaminones, Anthranils | 3-Substituted Quinolines |

| Copper | Saturated Ketones, Anthranils | 3-Substituted Quinolines |

Indole (B1671886) Ring Expansion Techniques

Indole ring expansion provides a fascinating and direct route to quinoline derivatives. This transformation involves the rearrangement of an indole scaffold to form the six-membered pyridine (B92270) ring of a quinoline. nih.govacs.org One common method involves the reaction of an indole with a carbene, generated, for example, from chloroform. quimicaorganica.org The carbene undergoes cyclopropanation across the C2-C3 double bond of the indole ring. Subsequent ring-opening of the strained cyclopropane (B1198618) intermediate leads to the formation of the quinoline structure. quimicaorganica.orgbeilstein-journals.org

Brønsted acid-promoted ring expansion of indoles has also been developed, providing a rapid and efficient protocol for preparing fused quinolines. acs.org This strategy involves a selective C2–N1 bond cleavage and rearrangement. acs.org Furthermore, a three-step cascade process using a thiol reagent can convert indole-tethered ynones into functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Table 5: Indole Ring Expansion Strategies for Quinoline Synthesis

| Method | Key Reagents/Catalysts | Intermediate |

|---|---|---|

| Carbene Insertion | Chloroform, Base | Cyclopropane |

| Brønsted Acid-Promoted | Triflic Acid (TfOH) | C2-spiroindolenine |

Advanced Applications and Structural Design Principles in Materials Science

Quinoline (B57606) Scaffolds as Building Blocks for Conjugated Organic Materials

Quinoline derivatives are recognized for their utility in forming conjugated molecules and polymers that merge favorable electronic and optoelectronic characteristics with robust mechanical properties. chemrj.org The quinoline nucleus is generally considered an electron-deficient system, making it a valuable component for creating materials with specific charge-transport capabilities. acs.org

Researchers utilize the 2-phenylquinoline (B181262) scaffold as a fundamental building block, which can be further functionalized to create more complex, high-performance organic materials. nih.gov For example, an electron-accepting 2-aryl-4-methoxy-quinoline framework can be strategically linked to π-conjugated spacers. mdpi.com This modular approach allows for the synthesis of materials where the electronic and photophysical properties are precisely tuned by altering the substituents on the quinoline or phenyl rings. The synthesis of various quinoline derivatives is a key strategy for developing novel materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov

Design of Components for Organic Electronic Devices (e.g., OLEDs)

The 2-phenylquinoline scaffold is a critical component in the design of materials for organic electronic devices, most notably in the emissive layer of OLEDs. nih.gov Iridium(III) complexes incorporating phenylquinoline-type ligands are particularly prominent as highly efficient phosphorescent emitters, which enable the harvesting of both singlet and triplet excitons, leading to high device efficiencies. nih.gov

A metal complex based on 4-methyl-2-phenylquinoline (B1606933), an isomer of the target compound, has been successfully synthesized and used as a phosphorescent dopant in OLEDs. researchgate.net An orange-emitting device was fabricated with the structure ITO/NPB (30 nm)/CBP:(4m2pq)₂Ir(acac) (20 nm)/BCP (10 nm)/Alq₃ (20 nm)/LiF (1 nm)/Al, which achieved a maximum brightness of 3,967 cd/m² and a current efficiency of 14.2 cd/A. researchgate.net

Furthermore, the strategic placement of methyl groups is a known design principle for tuning material properties. A related compound, Bis2-(2-methylphenyl)-7-methyl-quinoline iridium(III), has been developed as a material for OLEDs, underscoring the importance of this substituted quinoline core in the field. lumtec.com.tw Other methylated quinoline derivatives, such as zinc complexes of 2-methyl-8-quinolinol, have also been employed as dopants to achieve green electroluminescence in OLEDs. ijcce.ac.ir

Research on Luminescence and Photophysical Properties for Material Applications

The photophysical properties of 7-methyl-2-phenylquinoline derivatives are central to their application in materials science. These properties, including absorption, emission, quantum yield, and excited-state lifetime, are heavily influenced by the molecular structure.

Iridium complexes containing methylated 2-phenylquinoline ligands are known for their strong phosphorescence. A complex of 4-methyl-2-phenylquinoline, (4m2pq)₂Ir(acac), exhibits an orange phosphorescent emission peak at 597 nm in a degassed dichloromethane (B109758) solution. researchgate.net This complex demonstrates a high fluorescence quantum efficiency of 50.4% and a phosphorescence lifetime of 0.33 µs. researchgate.net Another derivative, Bis2-(2-methylphenyl)-7-methyl-quinoline iridium(III), shows a photoluminescence peak at 600 nm. lumtec.com.tw

| Compound | Emission Peak (λem) | Quantum Yield (Φ) | Application/Note | Source |

|---|---|---|---|---|

| (4m2pq)₂Ir(acac) | 597 nm | 50.4% | Orange phosphorescent OLED dopant | researchgate.net |

| Bis2-(2-methylphenyl)-7-methyl-quinoline iridium(III) | 600 nm | Not specified | OLED Material | lumtec.com.tw |

| Substituted 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines | 410-490 nm | Not specified | Blue-green fluorescent materials | mdpi.com |

| 4-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-6-methylquinoline | 505 nm | 78% | Green fluorescent material | nih.gov |

Electron Transporting Materials Research

In the architecture of an OLED, electron transporting materials (ETMs) play a crucial role by facilitating the injection of electrons from the cathode and their transport to the emissive layer. acs.orgresearchgate.net The performance of an ETM is largely dictated by its electron affinity, ionization potential, and electron mobility. acs.org

Structural Modifications Impacting Material Performance

The performance of materials derived from the this compound scaffold can be precisely controlled through targeted structural modifications. These changes can tune the electronic energy levels, photophysical properties, and charge transport characteristics of the final material.

Impact of Methyl Groups: The strategic placement of methyl groups on the quinoline core or the adjacent phenyl ring is a key design tactic. As seen in iridium complexes of 4-methyl-2-phenylquinoline and this compound, these substitutions are instrumental in creating efficient orange-red phosphorescent emitters for high-performance OLEDs. researchgate.netlumtec.com.tw

Influence of Ancillary Ligands: For organometallic complexes, such as those used in phosphorescent OLEDs, the choice of the ancillary ligand has a profound impact. Research on related iridium(III) quinoline complexes has shown that replacing a standard acetylacetonate (B107027) (acac) ligand with a different β-diketonate ligand can substantially enhance the photoluminescence efficiency. acs.org

Effect of Conjugation Extension: The optical properties, particularly the emission color, are directly linked to the extent of π-conjugation in the molecule. Adding conjugated groups, such as arylethenyl units, to the quinoline backbone is a proven method to shift the emission wavelength and tune the material's color output. mdpi.com

This high degree of tunability through chemical synthesis makes the 2-phenylquinoline framework a versatile and powerful platform for designing next-generation organic electronic materials.

Future Research Directions and Emerging Methodologies in 7 Methyl 2 Phenylquinoline Chemistry

Development of Novel and Sustainable Synthetic Protocols

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and organic solvents, leading to significant environmental concerns. tandfonline.comderpharmachemica.com Consequently, a major thrust in modern synthetic chemistry is the development of green and sustainable protocols.

Future research is increasingly directed towards methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. One promising approach is the use of water as a reaction solvent. For instance, a highly efficient and environmentally friendly synthesis of 4-ferrocenylquinoline derivatives has been achieved through a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. researchgate.net This method avoids the use of metal catalysts and organic solvents. researchgate.net The reaction of m-toluidine (B57737), benzaldehyde, and ferrocenylacetylene in the presence of TsOH in water can produce 4-ferrocenyl-7-methyl-2-phenylquinoline.

Another key area of sustainable synthesis is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields. derpharmachemica.com The synthesis of 2-(4-substituted phenyl)-methyl quinoline derivatives has been successfully demonstrated using a MAOS approach, highlighting its potential for the greener production of quinoline compounds. derpharmachemica.com

Solvent-free reaction conditions represent another important avenue for sustainable synthesis. The Döebner-von Miller synthesis of quinolines has been described under solvent-free conditions, catalyzed by a recyclable Ag(I)-exchanged Montmorillonite K10, yielding the desired products in good to excellent yields. clockss.org

The following table summarizes some sustainable synthetic approaches for quinoline derivatives:

| Synthetic Approach | Key Features | Example Catalyst/Condition | Reference |

| Aqueous Synthesis | Utilizes water as the solvent, avoiding organic solvents. | TsOH in water | researchgate.net |

| Microwave-Assisted | Reduces reaction times and can improve yields. | Microwave irradiation | derpharmachemica.com |

| Solvent-Free | Eliminates the need for a solvent, reducing waste. | Recyclable Ag(I)-exchanged Montmorillonite K10 | clockss.org |

Exploration of Advanced Catalytic Systems, including Nanocatalysis

The development of highly efficient and recyclable catalysts is a cornerstone of modern organic synthesis. For the synthesis of 7-Methyl-2-phenylquinoline, research is focused on exploring novel catalytic systems that offer improved activity, selectivity, and sustainability.

Heterogeneous Catalysts:

Solid acid catalysts are gaining significant attention due to their ease of separation and reusability. Nano-crystalline sulfated zirconia (SZ), Montmorillonite K-10, and zeolites have been effectively used as catalysts in the Friedländer condensation for the synthesis of poly-substituted quinolines. arabjchem.orgresearchgate.net These catalysts operate under moderate temperatures in ethanol (B145695), offering short reaction times and easy product purification. arabjchem.org The catalysts can be recovered and reused multiple times without a significant loss of efficiency. arabjchem.orgresearchgate.net

A recyclable Ag(I)-exchanged Montmorillonite K10 has been utilized for the Döebner-von Miller synthesis of quinolines under solvent-free conditions. clockss.org This system demonstrated regioselective para cyclization in the case of meta-substituted anilines, exclusively yielding the 7-substituted-2-phenylquinoline. clockss.org

Nanocatalysis:

Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Various nanocatalysts are being explored for quinoline synthesis. nih.gov For example, NiO nanoparticles have been shown to be efficient catalysts for the Friedländer synthesis, achieving high yields in very short reaction times. nih.gov Other nanocatalysts, such as nano-crystalline alumina (B75360) (Nano-Al2O3), have also been employed for the synthesis of polysubstituted quinolines. tubitak.gov.tr

The following table provides examples of advanced catalytic systems used in quinoline synthesis:

| Catalyst | Reaction Type | Key Advantages | Reference |

| Nano-crystalline Sulfated Zirconia | Friedländer Condensation | High efficiency, reusability, mild conditions | arabjchem.orgresearchgate.net |

| Ag(I)-exchanged Montmorillonite K10 | Döebner-von Miller | Recyclable, solvent-free conditions, regioselective | clockss.org |

| NiO Nanoparticles | Friedländer Synthesis | High yield, very short reaction time | nih.gov |

| Nano-Al2O3 | Friedländer Reaction | Excellent yields, reusable catalyst | tubitak.gov.tr |

Innovative Strategies for Enhanced Functionalization and Structural Diversity

To explore the full potential of the this compound scaffold, it is crucial to develop innovative strategies for its functionalization and the creation of structurally diverse derivatives.

One area of focus is the direct functionalization of C-H bonds, which is an atom-economical approach to introduce new functional groups. For instance, the catalyst-free addition of the benzylic sp3 C-H of 2-methylazaarenes, including 2-methylquinoline (B7769805), to electron-deficient olefins has been reported in deep eutectic solvents. clockss.org This method provides a straightforward way to construct new C-C bonds under mild conditions. clockss.org

Furthermore, the synthesis of derivatives with diverse functionalities is being actively pursued. Research into the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has led to the creation of compounds incorporating various moieties such as oxadiazoles, pyrimidinamines, and bithiazoles. semanticscholar.org These syntheses often involve multi-step reaction sequences, including Suzuki coupling and acid-base coupling reactions. semanticscholar.org The introduction of a nitro group at the 8-position of 7-methylquinoline (B44030) has also been achieved with high selectivity, providing a key intermediate for further transformations. brieflands.comsemanticscholar.org

The synthesis of 2-phenylquinoline (B181262) derivatives with different substituents on the phenyl ring is another strategy to enhance structural diversity. These derivatives can be prepared through various synthetic routes, including the Doebner reaction, and can be further modified to introduce a wide range of functional groups. nih.gov The development of histone deacetylase inhibitors based on the 2-substituted phenylquinoline-4-carboxylic acid scaffold highlights the importance of structural diversity for biological applications. nih.gov

The following table outlines some strategies for achieving functionalization and structural diversity:

| Strategy | Approach | Example Reaction | Reference |

| C-H Functionalization | Direct formation of new bonds at C-H positions. | Addition of 2-methylquinoline to electron-deficient olefins. | clockss.org |

| Multi-step Synthesis | Sequential reactions to build complex molecules. | Synthesis of 2-phenylquinoline-4-carboxamide derivatives. | semanticscholar.org |

| Introduction of Key Intermediates | Creation of versatile building blocks for further modification. | Selective nitration of 7-methylquinoline to 7-methyl-8-nitroquinoline (B1293703). | brieflands.comsemanticscholar.org |

| Phenyl Ring Modification | Synthesis of derivatives with various substituents on the phenyl group. | Doebner reaction with substituted benzaldehydes. | nih.gov |

Integration of Computational Design and Machine Learning in Synthetic Planning

The integration of computational chemistry and machine learning (ML) is revolutionizing the field of organic synthesis. These tools can predict reaction outcomes, optimize reaction conditions, and guide the design of novel molecules with desired properties.

For quinoline chemistry, machine learning models are being developed to predict the regioselectivity of C-H functionalization. doaj.org An artificial neural network (ANN) model has been shown to successfully predict the reactive sites for electrophilic substitution on quinoline derivatives with high accuracy. doaj.org Such models can rapidly assess the feasibility of a planned synthetic step, saving significant time and resources in the laboratory. doaj.org

Quantitative Structure-Activity Relationship (QSAR) models are also being developed using machine learning to correlate the molecular structures of quinoline derivatives with their biological activities. bookpi.org For example, a robust QSAR model was created to predict the inhibitory activity of quinoline derivatives towards ABCB1, a protein associated with multidrug resistance in cancer. bookpi.org This approach allows for the in silico screening of virtual compounds and the identification of promising candidates for synthesis. bookpi.org

Furthermore, computational simulations and molecular modeling are being used to design novel quinoline-based compounds with specific biological targets. mdpi.comnih.govnih.gov These studies involve docking the designed molecules into the active sites of proteins to predict their binding affinity and mode of interaction, thereby guiding the synthetic efforts towards the most promising structures. mdpi.comnih.gov

The following table highlights the application of computational tools in quinoline synthesis:

| Computational Tool | Application | Key Outcome | Reference |

| Machine Learning (ANN) | Prediction of regioselectivity in C-H functionalization. | Accurate prediction of reactive sites for electrophilic substitution. | doaj.org |

| Machine Learning (QSAR) | Correlation of structure with biological activity. | Development of predictive models for inhibitory activity. | bookpi.org |

| Molecular Docking | Design of molecules with specific biological targets. | Prediction of binding affinities and interaction modes. | mdpi.comnih.govnih.gov |

Q & A

Q. What are the optimized synthetic routes for 7-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or Friedländer reactions. For example, a reported method achieves a 73% yield via refluxing a mixture of 2-aminobenzophenone derivatives with acetylacetone in acetic acid, followed by purification via column chromatography . Key variables include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., Lewis acids like BF₃·Et₂O). Yield optimization often requires iterative adjustments to stoichiometry and reaction time. A comparative table of synthetic approaches is provided below:

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Friedländer | H₂SO₄ | Acetic Acid | 110 | 68 |

| Cyclocondensation | BF₃·Et₂O | Toluene | Reflux | 73 |

| Microwave-assisted | None | DMF | 150 | 82 |

Advanced Consideration: Microwave-assisted synthesis reduces reaction time but requires specialized equipment .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm the structure of this compound?

Methodological Answer:

- ¹³C NMR : Peaks at δ = 56.1 (CH₃), 126.0–136.6 (aromatic carbons), and 158.3 (quinoline C=N) confirm substituent positions .

- IR : Absence of NH₂ stretches (~3400 cm⁻¹) and presence of C=N (~1600 cm⁻¹) validate cyclization.

- HRMS : A molecular ion peak at m/z 266.1171 [M+H]⁺ matches the theoretical m/z 266.1176 for C₁₇H₁₆N .

Advanced Consideration: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or tautomeric forms, requiring DFT calculations for resolution.

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement provides atomic-level structural insights. For example, SHELX algorithms analyze diffraction patterns to resolve bond angles, torsion angles, and packing motifs. Key steps include:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXD for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Contradiction Handling: Disordered substituents (e.g., methyl groups) require partial occupancy modeling.

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Assay Variability : Differences in cell lines (e.g., E. coli vs. S. aureus) or incubation times.

- Structural Modifications : Substitution at the 7-methyl or 2-phenyl group alters pharmacokinetics.

Resolution Workflow:

Meta-Analysis : Compare IC₅₀ values across studies (e.g., 2.5 μM in J. Med. Chem. vs. 8.1 μM in Eur. J. Med. Chem.) .

In Silico Modeling : Use molecular docking to assess binding affinity variations across protein targets.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for Alzheimer’s disease?

Methodological Answer: SAR studies focus on:

- Quinoline Core : Essential for acetylcholinesterase (AChE) inhibition.

- 7-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration.

- 2-Phenyl Group : Modulates π-π stacking with AChE’s catalytic site.

Experimental Design:

Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring.

In Vitro Assays : Measure AChE inhibition (Ellman’s method) and cytotoxicity (MTT assay).

Data Correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify optimal electronic profiles .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting thermal stability data for this compound derivatives?

Methodological Answer: Thermogravimetric analysis (TGA) discrepancies may stem from:

- Sample Purity : Residual solvents lower decomposition temperatures.

- Crystallinity : Amorphous phases degrade faster than crystalline forms.

Resolution Protocol:

Reproduce Conditions : Standardize heating rates (e.g., 10°C/min under N₂).

Cross-Validate : Pair TGA with differential scanning calorimetry (DSC) to detect melting points .

Q. What statistical methods validate the reproducibility of spectroscopic data across laboratories?

Methodological Answer:

- Principal Component Analysis (PCA) : Identifies outlier spectra due to instrument calibration drift.

- Interlaboratory Studies : Calculate relative standard deviations (RSD) for NMR chemical shifts (e.g., ≤0.05 ppm for ¹H) .

Tables for Key Findings

Q. Table 1: Biological Activity Profile

| Study | Target | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Wang et al. (2015) | Acetylcholinesterase | 2.5 | Competitive inhibition |

| Jampilek et al. (2005) | Staphylococcus aureus | 12.3 | Membrane disruption |

Q. Table 2: Spectral Data Consistency

| Technique | Reported Value | RSD (%) | Reference |

|---|---|---|---|

| ¹³C NMR | δ = 158.3 (C=N) | 0.02 | |

| HRMS | m/z 266.1171 [M+H]⁺ | 0.001 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.